Azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone is a complex organic compound characterized by its unique structural features and potential applications in medicinal chemistry. The compound's molecular formula is , with a molecular weight of approximately 232.68 g/mol. It belongs to the class of azetidine derivatives, which are known for their diverse biological activities and applications in drug development.
The synthesis of azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone typically involves several key steps:
These methods have been documented in various studies, demonstrating efficient yields and high selectivity for the target compound .
The molecular structure of azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone can be represented using various structural notations:
InChI=1S/C10H11ClN4O/c11-9-6-8(12)7(5-14-9)10(15)13-4-3-13/h6H,3-5H2,1-2H3C1CN(C(=O)N2C=CC(N=C2)C=C1)ClThe structure features a four-membered azetidine ring fused with a chlorinated imidazo[1,2-a]pyrazine moiety, indicating potential for diverse interactions with biological targets .
Azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties .
The physical and chemical properties of azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications .
Azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone has potential applications in several scientific fields:
The versatility of this compound makes it a valuable asset in ongoing research and development efforts within pharmaceutical sciences .
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.: 37734-05-7